2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[24]heptane is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro[24]heptane core with a 4-chlorophenyl and a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with methoxyacetic acid in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization under acidic conditions to yield the spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The spirocyclic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced spirocyclic compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar chlorophenyl structure.
2,4-Dimethylpentane: An alkane with a different functional group arrangement.
Uniqueness
2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
6728-57-0 |
---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C13H15ClO2/c1-15-13(10-4-6-11(14)7-5-10)12(16-13)8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
VCMUGLNXLKUPOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(O1)CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.